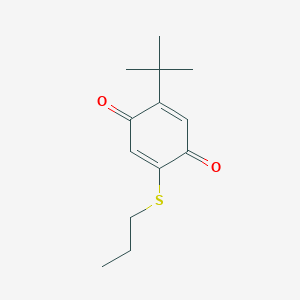
2-tert-Butyl-5-(propylsulfanyl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-(propylsulfanyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of cyclohexa-2,5-diene-1,4-diones, which are known for their diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(propylsulfanyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2-tert-butylcyclohexa-2,5-diene-1,4-dione with a propylsulfanyl reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-(propylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols, along with a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
Chemistry: The compound is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-(propylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). This results in oxidative stress and apoptosis in cancer cells. The compound targets specific molecular pathways, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), which are crucial for the induction of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Uniqueness
Compared to similar compounds, 2-tert-Butyl-5-(propylsulfanyl)cyclohexa-2,5-diene-1,4-dione stands out due to its unique propylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
488736-96-5 |
|---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
2-tert-butyl-5-propylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H18O2S/c1-5-6-16-12-8-10(14)9(7-11(12)15)13(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
WXNGJKSENRMDEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC(=O)C(=CC1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















